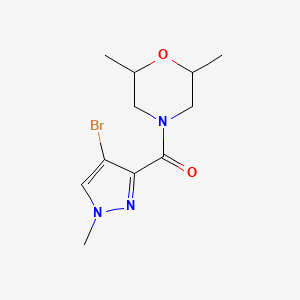![molecular formula C12H11N5O3S B4550692 N-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(3-NITROPHENYL)THIOUREA](/img/structure/B4550692.png)
N-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(3-NITROPHENYL)THIOUREA
Descripción general
Descripción
N-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-NITROPHENYL)THIOUREA is a synthetic compound that belongs to the class of thiourea derivatives
Aplicaciones Científicas De Investigación
N-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-NITROPHENYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-NITROPHENYL)THIOUREA typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with 3-nitrophenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-NITROPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiourea derivatives.
Mecanismo De Acción
The mechanism of action of N-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
N-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(4-NITROPHENYL)THIOUREA: Similar structure but with a different position of the nitro group.
N-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-CHLOROPHENYL)THIOUREA: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-NITROPHENYL)THIOUREA is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity
Propiedades
IUPAC Name |
1-methyl-N-[(3-nitrophenyl)carbamothioyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S/c1-16-6-5-10(15-16)11(18)14-12(21)13-8-3-2-4-9(7-8)17(19)20/h2-7H,1H3,(H2,13,14,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDBDGMKEDGPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(9-oxoacridin-10(9H)-yl)acetyl]amino}butanoic acid](/img/structure/B4550620.png)
![2-ethyl-N-[3-(4-morpholinyl)propyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4550635.png)
![2-(2-bromo-4-methylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4550636.png)
![2-methoxy-6-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4550643.png)

![N-[3-(4-morpholinyl)propyl]-2-biphenylcarboxamide](/img/structure/B4550655.png)

![(E,4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-3-methylpent-2-enedioic acid](/img/structure/B4550670.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4550688.png)
![N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-[1-(4-PYRIDYL)ETHYL]UREA](/img/structure/B4550702.png)
![4-butoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4550708.png)
![1-(4-chlorophenyl)-5-{[(3-hydroxypropyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4550716.png)

